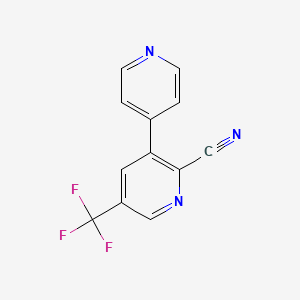

3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinonitrile

Vue d'ensemble

Description

Typically, a description of a chemical compound includes its molecular formula, systematic name, and other names it might be known by. It may also include information about the class of compounds it belongs to and its applications.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include information about the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, density, and reactivity.Applications De Recherche Scientifique

Pharmacophore Design and Kinase Inhibition

Compounds with pyridine and imidazole scaffolds, similar to the structure of interest, are noted for their role as selective inhibitors of the p38 MAP kinase, which is pivotal in the regulation of proinflammatory cytokines. The literature reveals a plethora of crystal structures showcasing small organic ligands' interactions with p38, aiding in the design of more selective and potent inhibitors by understanding ligand binding dynamics. This approach underscores the importance of such compounds in the development of anti-inflammatory drugs (Scior et al., 2011).

Regioselectivity in Chemical Reactions

The study of regioselectivity in the bromination of unsymmetrical dimethylated pyridines, including compounds related to the chemical of interest, offers insights into the inductive effects of nitrogen in the ring and its implications on reaction outcomes. This knowledge is crucial for designing synthetic pathways for functionalized pyridines, demonstrating the compound's relevance in synthetic organic chemistry (Thapa et al., 2014).

Catalysis and Synthesis of Heterocyclic Compounds

Research on pyranopyrimidine scaffolds, which share structural motifs with the compound of interest, highlights their applicability in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. The exploration of synthetic pathways using various catalysts to develop these scaffolds emphasizes the role of such compounds in advancing pharmaceutical synthesis (Parmar et al., 2023).

Organic Light-Emitting Diodes (OLEDs)

The development of BODIPY-based materials for use in OLEDs showcases the potential application of related compounds in the field of organic electronics. By designing and synthesizing new conjugated systems, such as those incorporating pyridine rings, researchers can advance the capabilities of OLEDs for various applications, indicating the compound's relevance in material science (Squeo & Pasini, 2020).

Heterocyclic N-Oxide Molecules in Drug Development

The exploration of heterocyclic N-oxide molecules, which include pyridine derivatives, underscores their versatility as synthetic intermediates and their importance in drug development. These compounds exhibit a range of functionalities and have been implicated in the design of catalysts, asymmetric synthesis, and medicinal applications, illustrating their broad significance in chemistry and pharmacy (Li et al., 2019).

Safety And Hazards

This includes information about the compound’s toxicity, flammability, environmental impact, and precautions that should be taken when handling it.

Orientations Futures

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or activity.

Propriétés

IUPAC Name |

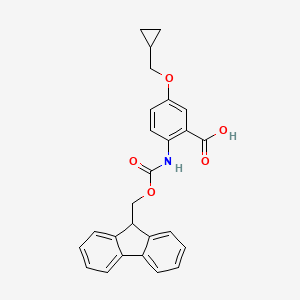

3-pyridin-4-yl-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3/c13-12(14,15)9-5-10(11(6-16)18-7-9)8-1-3-17-4-2-8/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNWHWYVUZEHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1439563.png)

![[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439565.png)

![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide](/img/structure/B1439570.png)

![2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate](/img/structure/B1439575.png)

![1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole](/img/structure/B1439585.png)